molecular formula C17H16N6O4 B2828187 ethyl 4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzoate CAS No. 1001829-93-1

ethyl 4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzoate

Cat. No.: B2828187
CAS No.: 1001829-93-1
M. Wt: 368.353
InChI Key: VYQLQTFUKSMNLZ-UHFFFAOYSA-N
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Description

Ethyl 4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzoate is a heterocyclic compound featuring a pyrimidine core substituted with a 6-methyl group and a 4-nitro-pyrazole moiety. The ethyl benzoate ester group is attached via an amino linker at the 4-position of the pyrimidine ring. This structural motif is characteristic of kinase inhibitors, particularly Polo-like kinase 1 (PLK1) and other protein kinases, as seen in analogs such as D39 and D40 () and pyrrolopyrimidine derivatives ().

Properties

IUPAC Name

ethyl 4-[[6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O4/c1-3-27-16(24)12-4-6-13(7-5-12)20-15-8-11(2)19-17(21-15)22-10-14(9-18-22)23(25)26/h4-10H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQLQTFUKSMNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzoate typically involves multi-step organic reactionsThe final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while oxidation can produce various oxidized forms of the nitropyrazole group .

Scientific Research Applications

ethyl 4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzoate involves its interaction with specific molecular targets. The nitropyrazole and pyrimidine moieties can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems and Substituent Analysis

The compound shares structural similarities with several classes of kinase inhibitors (Table 1).

Table 1. Structural Comparison of Ethyl 4-{[6-Methyl-2-(4-Nitro-1H-Pyrazol-1-yl)Pyrimidin-4-yl]Amino}Benzoate and Analogs

Compound Central Heterocycle Key Substituents Biological Target Reference
Target Compound Pyrimidine-Pyrazole 6-Methyl, 4-nitro-pyrazole, ethyl benzoate Likely PLK1/kinases -
D39 (Ethyl derivative) Pyrimidine-Pyrazole Styryl, indoline, dimethylcarbamoyl PLK1 inhibitor
I-6230 (Ethyl benzoate) Pyridazine-Phenethyl Pyridazin-3-yl, phenethylamino Not specified
Compound 7 (Pyrrolopyrimidine) Pyrrolo[2,3-d]pyrimidine 7H-pyrrolo[2,3-d]pyrimidine, benzoate Protein kinases
  • Pyrimidine-Pyrazole vs. Pyridazine Systems : The target compound and D39 share a pyrimidine-pyrazole core, which is critical for ATP-binding pocket interactions in kinases. In contrast, I-6230 substitutes pyrimidine with pyridazine, which may alter hydrogen-bonding patterns due to differing nitrogen positions .
  • The ethyl benzoate ester, common across all analogs, likely improves membrane permeability.

Pharmacokinetic Properties

  • Solubility : The nitro group may reduce solubility compared to D39’s carbamoyl group but could improve target engagement.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzoate, and what reaction conditions optimize yield?

  • The compound can be synthesized via multi-step protocols involving condensation and cyclization. For example:

  • Step 1 : React a pyrimidine precursor (e.g., 6-methyl-2-chloropyrimidin-4-amine) with 4-nitro-1H-pyrazole under reflux in ethanol with catalytic acetic acid to form the pyrazole-pyrimidine core .
  • Step 2 : Couple the intermediate with ethyl 4-aminobenzoate using a nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, requiring palladium catalysts and ligands (e.g., Pd/C, Xantphos) .
  • Key conditions : Maintain anhydrous ethanol at 80–90°C for 8–12 hours, with yields improved by slow addition of reagents .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirm substitution patterns on the pyrimidine and pyrazole rings (e.g., nitro group at pyrazole C4, methyl at pyrimidine C6) .
  • IR spectroscopy : Identify ester carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO2, ~1520 cm⁻¹) stretches .
  • HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]+ calculated for C21H19N7O4: 458.15 g/mol) .

Q. What are the common chemical modifications or derivatization strategies for this compound?

  • Functional group interconversion : Reduce the nitro group to an amine (e.g., H2/Pd-C in ethanol) for further coupling reactions .
  • Ester hydrolysis : Convert the ethyl benzoate to a carboxylic acid using NaOH/EtOH for enhanced solubility in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies of this compound?

  • Hypothesis-driven testing : If conflicting enzyme inhibition results arise (e.g., IC50 variability), verify assay conditions (pH, temperature) and purity via LC-MS .
  • Structural analogs : Synthesize derivatives (e.g., replacing nitro with cyano or methyl groups) to isolate SAR trends .
  • Crystallography : Obtain X-ray structures to correlate conformation (e.g., pyrazole-pyrimidine dihedral angle) with activity .

Q. What computational methods support the design of derivatives with enhanced target binding?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or receptors (e.g., EGFR, VEGFR) .
  • Quantum mechanics (QM) : Calculate electrostatic potential maps to optimize substituent placement for H-bonding or π-π stacking .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .

Q. How can reaction engineering improve scalability of the synthesis?

  • Design of Experiments (DoE) : Apply factorial design to optimize parameters (temperature, stoichiometry, solvent) and reduce side products .
  • Flow chemistry : Use continuous reactors for precise control of exothermic steps (e.g., nitro group introduction) .
  • Catalyst recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs .

Q. What strategies address low solubility in aqueous media during in vitro assays?

  • Co-solvent systems : Use DMSO/PBS (≤1% v/v) or cyclodextrin inclusion complexes .
  • Prodrug design : Synthesize phosphate or glycoside derivatives for enhanced hydrophilicity .

Methodological Challenges and Solutions

Q. How should researchers handle discrepancies in spectral data (e.g., unexpected splitting in NMR)?

  • Variable temperature NMR : Detect dynamic processes (e.g., rotational isomerism) by acquiring spectra at 25°C and 60°C .
  • Heteronuclear experiments : Use HSQC or HMBC to resolve overlapping signals in aromatic regions .

Q. What are the best practices for validating target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm binding to intended targets (e.g., kinases) by monitoring protein thermal stability shifts .
  • CRISPR knockouts : Use gene-edited cell lines to verify on-target effects vs. off-target pathways .

Tables for Key Data

Table 1 : Synthetic Optimization via DoE

FactorLow LevelHigh LevelOptimal Value
Temperature70°C90°C85°C
Reaction Time6 h12 h10 h
Catalyst Loading2 mol%5 mol%3.5 mol%

Table 2 : Biological Activity of Derivatives

DerivativeSubstituentIC50 (EGFR)Solubility (µg/mL)
Parent4-NO20.45 µM12
Analog 14-CN0.38 µM18
Analog 24-CH31.2 µM35

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